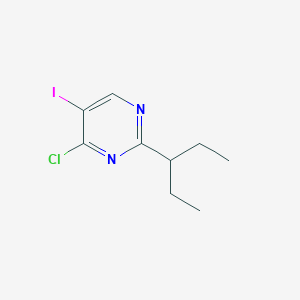

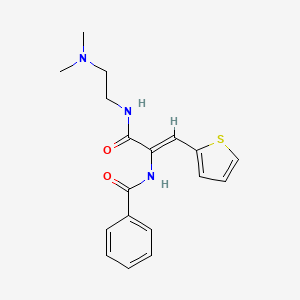

4-Chloro-5-iodo-2-(pentan-3-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-Chloro-5-iodo-2-(pentan-3-yl)pyrimidine" is a pyrimidine derivative that is of interest due to its potential use in various chemical reactions and as an intermediate in the synthesis of pharmaceuticals. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves halogenation, nucleophilic substitution, and coupling reactions. For instance, the synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, a related compound, was achieved through a two-step process starting from 2,4,6-trichloropyrimidine, involving nucleophilic substitution and coupling reactions, with a total yield of 44.6% . Another method reported a high yield of up to 85% for a similar compound, starting from pyrimidine-2, 4, 6(1H, 3H, 5H)-trione through halogenation, coupling, and nucleophilic reactions . These methods highlight the potential synthetic routes that could be adapted for the synthesis of "4-Chloro-5-iodo-2-(pentan-3-yl)pyrimidine."

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques. For example, the structure of an intermediate, α-(1-carbamyliminomethylene)-γ-butyrolactone, was determined by X-ray crystal structure analysis, revealing a slight deviation from planarity and the presence of hydrogen-bonded chains . Similarly, the structure of 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile was investigated using FT-IR and FT-Raman spectroscopy, and its geometry and vibrational wave numbers were computed using density functional methods .

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions. The presence of halogen atoms, such as chlorine and iodine, in the molecule suggests potential reactivity for further functionalization through nucleophilic substitution reactions. The synthesis of 4-aryl-5-pyrimidinylimidazoles from 2,4-dichloropyrimidine via sequential functionalization, including a Sonogashira coupling followed by nucleophilic substitution, indicates the versatility of pyrimidine derivatives in forming more complex heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. The presence of a pentan-3-yl group in "4-Chloro-5-iodo-2-(pentan-3-yl)pyrimidine" would likely affect its hydrophobicity and steric properties. The vibrational spectral analysis and molecular docking studies of a related compound suggest that such derivatives might exhibit inhibitory activity against certain proteins and could act as potential chemotherapeutic agents . The nonlinear optical behavior and charge distribution of these compounds can also be predicted theoretically, as demonstrated in the MEP analysis of the aforementioned compound .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Medicinal Chemistry Applications

Pyrimidines are foundational structures in a vast array of biologically active compounds, playing pivotal roles in medicinal chemistry. The synthesis of pyrimidine derivatives, such as the process outlined by Leyva-Acuña et al. (2020), under microwave irradiation showcases the innovative approaches to crafting these molecules with potential chemical and medicinal applications. Their work demonstrates the synthesis of novel pyrimidine derivatives, highlighting the importance of these compounds in drug development and chemical research (Leyva-Acuña et al., 2020).

X-ray Imaging and Radiopacity

Gopan et al. (2021) synthesized a radiopaque compound with significant iodine content, demonstrating the potential of pyrimidine derivatives in enhancing X-ray imaging techniques. This research underscores the applicability of such compounds in clinical diagnostics, where their high radiopacity could improve the clarity and detail of X-ray imaging, aiding in the detection and diagnosis of medical conditions (Gopan et al., 2021).

Organic Electronics and Photophysical Properties

In the realm of organic electronics, the study by Chang et al. (2013) introduces a new class of Ir(III) phosphors assembled using pyridyl pyrimidine cyclometalates. These materials are used in creating high-performance sky-blue- and white-emitting OLEDs (Organic Light-Emitting Diodes), showcasing the role of pyrimidine derivatives in advancing display technologies and lighting solutions. The photophysical properties and potential applications in OLEDs highlight the importance of these compounds in developing energy-efficient and high-quality display technologies (Chang et al., 2013).

Anticancer Research and Drug Discovery

Research on pyrimidine derivatives also extends into the field of cancer therapy. The synthesis of a library of 2,4,5-substituted pyrimidines by Xie et al. (2007) for screening against human hepatocellular carcinoma BEL-7402 cells illustrates the potential of these compounds in anticancer drug discovery. This work represents a critical step toward identifying new therapeutic agents, underscoring the significance of pyrimidine derivatives in the search for effective cancer treatments (Xie et al., 2007).

Eigenschaften

IUPAC Name |

4-chloro-5-iodo-2-pentan-3-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClIN2/c1-3-6(4-2)9-12-5-7(11)8(10)13-9/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIORREUOOMHITJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=NC=C(C(=N1)Cl)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1512400-75-7 |

Source

|

| Record name | 4-chloro-5-iodo-2-(pentan-3-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine](/img/structure/B2543844.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2543845.png)

![Methyl 4-[(2-bromophenoxy)methyl]benzoate](/img/structure/B2543846.png)

![1-Ethyl-4-[4-(oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2543847.png)

![3-[2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2543849.png)

![8-[[4-[4-[(4-Methoxycarbonylbenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B2543851.png)

![1-(3-chloro-4-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2543857.png)

![4-[(Butan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2543862.png)

![4,4,4-Trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]butanamide](/img/structure/B2543865.png)